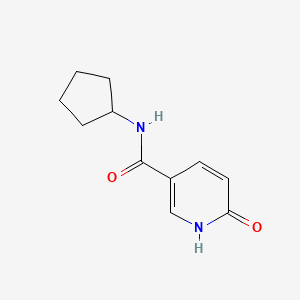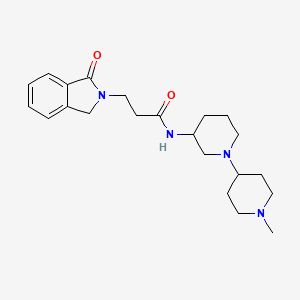![molecular formula C15H18FN3O2 B6140862 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)
6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule belongs to the quinazolinone family and has a unique structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one is not fully understood. However, studies have suggested that this compound acts by inhibiting various enzymes and signaling pathways involved in cancer growth, neurodegeneration, and inflammation. For example, it has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in cancer growth and inflammation. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. Moreover, this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one in lab experiments is its high purity and yield. This compound can be easily synthesized and purified, which makes it an ideal candidate for drug development. Moreover, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for scientific research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments that can fully elucidate the therapeutic potential of this compound. Moreover, the potential side effects of this compound are not fully understood, which makes it difficult to determine its safety profile.
将来の方向性
There are several future directions for the scientific research of 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one. One direction is to further elucidate its mechanism of action, which can lead to the development of more effective drugs. Another direction is to study its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, future studies can focus on the development of new synthesis methods for this compound that can improve its yield and purity. Overall, the scientific research on this compound holds great promise for the development of new drugs for various diseases.
合成法
The synthesis of 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one involves several steps. The first step is the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base to form 2-ethoxycarbonyl-3-fluoroquinazolin-4(3H)-one. This intermediate is then reacted with 4-hydroxypiperidine in the presence of a catalyst to form the final product. The yield of this synthesis method is high, and the purity of the compound can be easily achieved through recrystallization.
科学的研究の応用
The unique structure of 6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one makes it a promising candidate for drug development. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that this compound has potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c16-11-1-2-14-13(9-11)15(21)19(10-17-14)8-7-18-5-3-12(20)4-6-18/h1-2,9-10,12,20H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYVVCWWKXGLSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN2C=NC3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

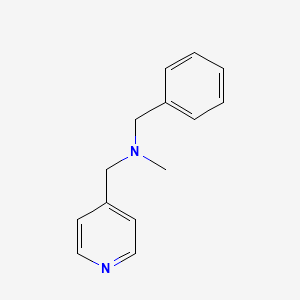
![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
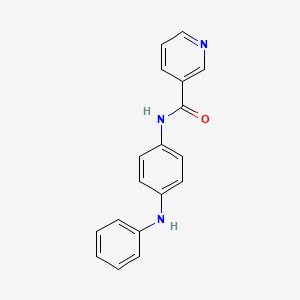
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![N-(4-methoxy-2-methylphenyl)-3-{1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6140827.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6140837.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)
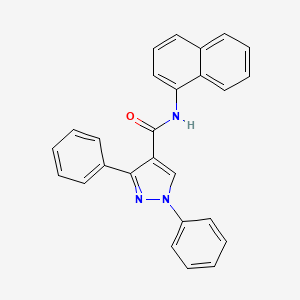
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
